Product packaging for 6-Bromopiperonal(Cat. No.:CAS No. 15930-53-7)

6-Bromopiperonal

Cat. No.: B143890
CAS No.: 15930-53-7
M. Wt: 229.03 g/mol
InChI Key: CSQUXTSIDQURDV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehydes and Halogenated Heterocycles

6-Bromopiperonal is classified as an aromatic aldehyde due to the presence of an aldehyde functional group attached to an aromatic ring chemimpex.com. Furthermore, it falls under the category of halogenated heterocycles because its structure includes a bromine atom and a heterocyclic ring system (the 1,3-benzodioxole (B145889) moiety) tcichemicals.comchemdad.comsigmaaldrich.com. This combination of functional groups and structural features contributes to its unique chemical properties and reactivity.

Significance as a Building Block in Organic Synthesis

This compound is considered a crucial building block in organic synthesis due to its versatile structure, which incorporates aromatic, aldehyde, and bromine functionalities . These groups allow it to participate in a variety of chemical transformations, making it valuable for constructing more complex molecules chemimpex.com. Its stability and reactivity facilitate diverse chemical reactions chemimpex.com.

The synthesis of this compound often involves the bromination of piperonal (B3395001), an aldehyde derived from safrole, where a hydrogen atom on the aromatic ring is replaced by a bromine atom .

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound spans several areas, primarily centered around its application in synthesizing various organic compounds. Its utility as an intermediate is explored in the synthesis of pharmaceuticals and agrochemicals chemimpex.com.

Specific research trajectories include its use in medicinal chemistry as a starting material for the preparation of novel drug candidates, including those potentially targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases . In natural product synthesis, this compound serves as a precursor for accessing compounds with complex molecular architectures and significant bioactivities that are otherwise difficult to obtain from natural sources .

Furthermore, this compound and its derivatives are investigated in materials science for creating functional materials with tailored properties, potentially finding applications in electronics and optoelectronics . The compound has also been explored in the context of synthesizing substituted tetrahydroindoloisoquinoline derivatives via intramolecular Pd-catalyzed alkene carboamination reactions sigmaaldrich.comsigmaaldrich.com. Research also indicates its use in the preparation of GPR30-selective agonist G-1 chemdad.comcymitquimica.com.

Studies have also utilized this compound in the synthesis of anthracene (B1667546) derivatives through acid-catalyzed cyclization reactions beilstein-journals.orgnih.gov. The compound has also been employed in the synthesis of iodinated tetrahydroquinolines targeting the G Protein-coupled Estrogen Receptor GPR30 nih.gov. In the synthesis of arylnaphthalene lignan (B3055560) lactones, this compound has been used as a starting material in multi-step reaction sequences frontiersin.org. Organocatalytic approaches for the asymmetric synthesis of dibenzylbutyrolactone lignans (B1203133) have also utilized this compound as a starting material researchgate.netrsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO3 B143890 6-Bromopiperonal CAS No. 15930-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbaldehyde
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InChI

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUXTSIDQURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10166626
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
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Molecular Weight

229.03 g/mol
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CAS No.

15930-53-7
Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
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Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
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Synthetic Methodologies for 6 Bromopiperonal

Direct Bromination of Piperonal (B3395001)

Direct bromination of piperonal is a common method for synthesizing 6-bromopiperonal. This reaction typically involves the use of a brominating agent in a suitable solvent.

Reaction Conditions and Optimization

The direct bromination of piperonal has been reported using bromine in acetic acid. ucl.ac.ukcdnsciencepub.comuea.ac.uk One procedure involves adding bromine dropwise to a stirred solution of piperonal in acetic acid, with the reaction mixture stirred at ambient temperature for 18 hours. ucl.ac.ukcdnsciencepub.com Another report mentions stirring piperonal with glacial acetic acid and bromine for 18 hours. cdnsciencepub.com Cooling may be applied to check any rise in temperature during the addition of bromine. archive.org

Optimization of reaction conditions can influence the yield and purity of the product. While a reaction time of 18 hours at ambient temperature in acetic acid with bromine has been reported, the resulting crude product is typically purified, for example, by recrystallization from aqueous ethanol (B145695) in ether or from ethanol. ucl.ac.ukcdnsciencepub.com

Regioselectivity and Yields

Direct bromination of piperonal primarily yields this compound, indicating a degree of regioselectivity for the position ortho to the aldehyde group and para to the methylenedioxy group. However, bromination of piperonal in acetic acid solution can also produce a certain amount of 4,5-dibromocatechol methylene (B1212753) ether. archive.org This suggests that while the 6-position is the primary site of attack, other brominated byproducts can form.

Reported yields for the direct bromination of piperonal vary. One method using bromine in acetic acid yielded this compound in 75% yield. ucl.ac.uk Another similar procedure reported a yield of 63% after recrystallization. cdnsciencepub.com

Table 1: Reported Yields for Direct Bromination of Piperonal

ReactantsSolventConditionsYieldCitation
Piperonal, BromineAcetic acidrt, 18 h75% ucl.ac.uk
Piperonal, BromineAcetic acidstirred, 18 h63% cdnsciencepub.com

Alternative Synthetic Routes to this compound

While direct bromination is a common approach, alternative synthetic routes to this compound exist, often involving different starting materials or catalytic methods.

Starting Materials and Precursors

Piperonal is a primary starting material for the synthesis of this compound via direct bromination. Piperonal itself can be obtained from safrole or synthesized from catechol methylene ether. google.com Other precursors and intermediates can be involved in alternative routes. For instance, this compound has been used as a starting material in the synthesis of various complex molecules, implying its preparation from simpler, readily available compounds. beilstein-journals.orgmdpi.comrsc.orgthieme-connect.comrsc.orgresearchgate.net

Catalytic Approaches in Synthesis

Catalytic methods can be employed in the synthesis of brominated aromatic compounds, which could potentially be adapted for this compound synthesis. For example, metal-free ionic liquids have been used as catalysts for aerobic bromination of various organic compounds, including aromatic substrates, using HBr or NaBr/AcOH as the bromine source and oxygen as the oxidant. acs.orgnih.gov This method allows for controlled chemoselectivity and has shown good yields for the bromination of various arenes. acs.orgnih.gov While not specifically demonstrated for piperonal, such catalytic aerobic bromination approaches represent a potential alternative for introducing the bromine atom.

Other catalytic methods for halogenation of organic compounds include visible light-mediated processes. rsc.org Photocatalytic cycles involving iridium complexes have been shown to facilitate decarboxylative bromination. rsc.org

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is desirable to minimize environmental impact and improve sustainability. Aspects of green chemistry in synthesis include using more environmentally friendly solvents, reducing energy consumption, using catalysts to improve efficiency and selectivity, and minimizing waste generation.

The use of acetic acid as a solvent in the direct bromination of piperonal is a common practice, but alternative, less hazardous solvents could be explored. ucl.ac.ukcdnsciencepub.comarchive.org Catalytic approaches, such as the aerobic bromination methods mentioned earlier, align with green chemistry principles by utilizing catalytic amounts of the active species and using oxygen as a readily available oxidant. acs.orgnih.gov Developing synthetic routes that reduce the formation of byproducts, such as the dibrominated species observed in direct bromination, would also contribute to greener synthesis by minimizing waste. archive.org

Solvent Selection and Minimization

Solvent selection plays a critical role in the efficiency, cost, and environmental footprint of a chemical synthesis. In the context of this compound synthesis and its subsequent transformations, various solvents have been employed depending on the specific reaction conditions and desired outcomes.

One common method for preparing this compound involves the bromination of piperonal. This reaction has been reported using glacial acetic acid as the solvent. For example, a procedure describes stirring piperonal with bromine in glacial acetic acid for an extended period, followed by the addition of water to precipitate the product. The solid is then collected and recrystallized from ethanol. cdnsciencepub.com

In reactions utilizing this compound as a starting material, the choice of solvent is often dictated by the nature of the transformation. For instance, in multicomponent reactions like the Hosomi-Sakurai reaction with this compound, dry dichloromethane (B109758) (CH2Cl2) has been employed at low temperatures (-78 °C). rsc.org, rsc.org The use of dry solvents and inert atmospheres (argon or nitrogen) is crucial in such reactions to prevent unwanted side reactions and ensure product purity. rsc.org

Another synthetic strategy involving this compound is the preparation of its dimethyl acetal (B89532). This reaction has been carried out in dry methanol (B129727) with trimethyl orthoformate in the presence of a catalytic amount of regenerated resin. The solvent is subsequently evaporated under vacuum to yield the product. asianpubs.org

In the synthesis of tetrahydroquinoline analogs from this compound, acetonitrile (B52724) (MeCN) and dichloromethane (DCM) have been investigated as solvents for the Sc(III)-catalyzed aza-Diels-Alder cyclization. Optimization studies have shown that reducing the cyclization temperature to 0 °C and using dichloromethane as the solvent can enhance endo-selectivity. nih.gov

For cyclization reactions involving this compound derivatives, hexane (B92381) has been identified as a solvent of choice. Acetonitrile was found to be a useful alternative for more polar substrates with poor solubility in hexane, although it slightly extended reaction times. Tetrahydrofuran, on the other hand, was observed to increase the production of monocyclic byproducts due to facile hydrogen atom donation. soton.ac.uk

Microwave-assisted cyclization reactions of benzylidene derived from this compound have also been explored. In one study, Dowtherm-A was used as the solvent under conventional heating, while solid-state reaction conditions with microwave irradiation, sometimes with the addition of NaCl as a heat dispersion agent, were also investigated to reduce reaction times and improve yields. scielo.br

Minimization of solvent usage is a key principle of green chemistry. While specific data on solvent minimization efforts solely focused on this compound synthesis are limited in the provided snippets, the exploration of different reaction conditions, including solvent-free or solid-state reactions scielo.br and the identification of efficient solvent systems nih.gov, soton.ac.uk, rsc.org, suggests ongoing efforts to optimize synthetic procedures. The use of techniques like vacuum evaporation for solvent removal is also a standard practice to isolate products. asianpubs.org, rsc.org

Atom Economy and Waste Reduction

Atom economy and waste reduction are crucial considerations for evaluating the sustainability of a synthetic route. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. Reactions with high atom economy generate less waste.

While explicit calculations of atom economy for all reported syntheses of this compound or its transformations are not consistently provided, some studies highlight the efficiency and waste reduction aspects of their methodologies.

For example, a newly developed methodology for the synthesis of polysubstituted γ-butyrolactone lignans (B1203133) starting from this compound is described as a greener approach due to its high atom economy and low E-factor (environmental factor), which is a measure of the waste generated per unit of product. researchgate.net This methodology also emphasizes the recovery and reuse of the deep eutectic solvent (DES) medium for multiple cycles, further reducing waste. researchgate.net

Another approach involving iminyl radical mediated systems for the synthesis of azaheterocycles from this compound is described as providing "short, mild and atom-efficient synthetic methods". mdpi.com The use of carbonyl oximes and oxime ethers as precursors is highlighted because they are non-toxic and lend themselves to "clean" preparative protocols free of harsh acid/base or redox reagents. mdpi.com

The conversion of this compound to 6-bromo-1,3-benzodioxole-5-carbonitrile (B1273821) has been reported as a one-step oximation/dehydration with a high yield of 96%. mdpi.com, researchgate.net High-yielding reactions contribute to better atom economy as a larger proportion of the starting material is converted to the desired product, minimizing unreacted materials and byproducts.

Multicomponent reactions (MCRs) are generally considered powerful tools in green chemistry due to their ability to assemble complex molecules in a single step from multiple starting materials, potentially leading to high atom and step economy. rsc.org The multicomponent Hosomi-Sakurai reaction involving this compound is an example of such an approach. rsc.org, rsc.org

The concept of tandem reactions, which involve two or more reactions performed consecutively in a single pot without isolation of intermediates, is also relevant to waste reduction. These processes can reduce the need for purification steps and minimize the use of solvents and reagents associated with isolation. gla.ac.uk While the direct synthesis of this compound via a tandem reaction is not explicitly detailed in the provided snippets, tandem processes are discussed in the context of synthetic organic chemistry demands, including atom economy and waste reduction. gla.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. This provides detailed information about the chemical environment of different atoms and their connectivity within the molecule.

The proton NMR spectrum of 6-Bromopiperonal exhibits distinct signals corresponding to the different types of hydrogen atoms present in the molecule. Analysis of the chemical shifts (δ), multiplicities, and integration of these signals allows for the assignment of specific protons to their positions in the structure.

Reported ¹H NMR data for this compound in CDCl₃ at 500 MHz includes signals at δ 6.1 (singlet, 2H), 7.0 (singlet, 1H), 7.3 (singlet, 1H), and 10.2 (singlet, 1H) asianpubs.org. Another study reporting data at 400 MHz in CDCl₃ shows signals at δ 10.18 (singlet, 1H), 7.36 (singlet, 1H), 7.06 (singlet, 1H), and 6.08 (singlet, 2H) . These signals are characteristic of the aldehyde proton, the two aromatic protons, and the protons of the methylenedioxy group, respectively. The singlet nature of the aromatic proton signals indicates that they are not significantly coupled to other protons.

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment (Based on common chemical shifts) Source
10.18 - 10.2 s 1H Aldehyde proton (-CHO) asianpubs.org
7.3 - 7.36 s 1H Aromatic proton asianpubs.org
7.0 - 7.06 s 1H Aromatic proton asianpubs.org
6.08 - 6.1 s 2H Methylenedioxy protons (-OCH₂O-) asianpubs.org

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the ¹³C signals are particularly sensitive to the electronic environment of each carbon atom.

Reported ¹³C NMR data for this compound in CDCl₃ at 101 MHz includes signals at δ 190.5, 153.5, 148.3, 128.3, 121.7, 113.4, 108.3, and 102.9 . These shifts correspond to the different carbon atoms in the aldehyde group, the aromatic ring, and the methylenedioxy group. The signal at approximately 190 ppm is characteristic of the aldehyde carbonyl carbon . The signals between 100 and 155 ppm are indicative of the aromatic and methylenedioxy carbons wisc.edu.

Chemical Shift (δ, ppm) Assignment (Based on common chemical shifts) Source
190.5 Aldehyde carbonyl carbon (-CHO)
153.5 Aromatic carbon (quaternary or CH)
148.3 Aromatic carbon (quaternary or CH)
128.3 Aromatic carbon (quaternary or CH)
121.7 Aromatic carbon (quaternary or CH)
113.4 Aromatic carbon (quaternary or CH)
108.3 Aromatic carbon (quaternary or CH)
102.9 Methylenedioxy carbon (-OCH₂O-)

¹³C NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrations of different chemical bonds.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band at approximately 1690 cm⁻¹ is observed, which is characteristic of the carbonyl stretch (C=O) of the aldehyde functional group asianpubs.org. Other sources indicate that the infrared spectrum of this compound conforms to an authentic standard thermofisher.comthermofisher.com.

Specific peaks in the IR spectrum can be assigned to the vibrational modes of particular functional groups. For this compound, the most prominent and analytically useful band is typically the aldehyde carbonyl stretch.

Wavenumber (cm⁻¹) Assignment Source
~1690 Aldehyde C=O stretch asianpubs.org

Other bands in the IR spectrum would correspond to C-H stretches (aromatic and methylenedioxy), C-C stretches within the aromatic ring, C-O stretches in the methylenedioxy group, and C-Br stretches, although specific wavenumbers for all these vibrations were not consistently available across the search results.

Vibrational Band Assignments

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. While specific HRMS data detailing calculated versus found m/z values for the molecular ion of this compound itself were not extensively detailed in the search results, HRMS has been successfully applied in the characterization of derivatives synthesized from this compound. For instance, HRMS (EI) analysis of 6-bromobenzo[d] nih.govtocris.comdioxole-5-carbonitrile, a related compound, showed a calculated mass for the molecular ion (M)•+ of 224.9425, with a found value of 224.9423. med-life.cnresearchgate.net Another study utilizing this compound as a starting material reported HRMS (ESI+) for a synthesized compound with a calculated mass for [M + Na]+ of 489.0259 and a found value of 489.0266. wikipedia.org These examples demonstrate the utility of HRMS in confirming the elemental composition of compounds related to this compound. PubChem also provides predicted collision cross section (CCS) values for various adducts of this compound, which are relevant to certain MS analyses. uni.lu

Interactive Table 1: HRMS Data for Selected this compound Derivatives

CompoundIonCalculated m/zFound m/zIonization Method
6-bromobenzo[d] nih.govtocris.comdioxole-5-carbonitrile(M)•+224.9425224.9423EI
Compound 2e (synthesized from 6-BP)[M + Na]+489.0259489.0266ESI+
Compound 1d (synthesized from 6-BP)[M + H]+320.12812320.12802DART
Compound 1j (synthesized from 6-BP)(M)+319319EI

Note: Data for Compound 2e, 1d, and 1j are from a study where this compound was used as a starting material for their synthesis. wikipedia.orgnih.gov

Fragmentation pattern analysis in mass spectrometry involves the study of how the molecular ion breaks down into smaller fragment ions. This fragmentation is characteristic of the compound's structure. For this compound, GC-MS data available through NIST, as referenced in PubChem, indicates the top m/z peaks are 229, 228, and 230. chemsrc.com This suggests the presence of fragment ions at these mass-to-charge ratios, in addition to the molecular ion. Studies on related compounds synthesized using this compound have also reported mass spectral data with observed molecular ions and fragment ions, providing further evidence of characteristic fragmentation pathways in this class of compounds. nih.gov While a detailed breakdown of the specific fragmentation pathways and proposed structures for the fragment ions of this compound was not found, the observed peaks in the mass spectrum are indicative of its structural features, including the bromine atom and the benzodioxole and aldehyde moieties, which would undergo characteristic cleavages under ionization conditions. The stability of fragment ions influences their abundance, leading to the observed peak heights in the mass spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This is invaluable for confirming molecular structures and understanding intermolecular interactions. While detailed single-crystal X-ray diffraction data specifically for this compound itself were not prominently featured in the search results, crystallographic studies have been performed on several of its derivatives, offering insights into their solid-state structures.

Single-crystal X-ray diffraction analysis involves growing a single crystal of the compound and then diffracting X-rays off its electron cloud. The resulting diffraction pattern is used to determine the precise positions of atoms in the crystal lattice. This technique has been successfully applied to derivatives of this compound. For example, the crystal structure of 6-bromo-piperonal-dimethyl-acetal, synthesized from this compound, was determined by single-crystal X-ray diffraction. tocris.comwikipedia.org The crystal was found to be monoclinic, with space group P21/n and unit cell parameters a = 7.2960(8) Å, b = 12.209(1) Å, c = 12.568(1) Å, and β = 98.120(2)°. tocris.comwikipedia.org Single-crystal X-ray diffraction was also used to verify the endo structure of the GPR30-selective agonist G-1, a compound synthesized using this compound. fishersci.fi Additionally, the structure and configuration of (+)-β-apopicropodophyllin, also derived from this compound, were confirmed by X-ray crystallography.

Interactive Table 2: Crystallographic Data for a this compound Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
6-bromo-piperonal-dimethyl-acetalMonoclinicP21/n7.2960(8)12.209(1)12.568(1)98.120(2)4

Note: Data for 6-bromo-piperonal-dimethyl-acetal is from single-crystal X-ray diffraction analysis. tocris.comwikipedia.org

X-ray crystallography provides detailed information about the molecular conformation, which is the three-dimensional arrangement of atoms in a molecule, and how molecules pack together in the crystal lattice. In the case of 6-bromo-piperonal-dimethyl-acetal, the X-ray diffraction analysis revealed the presence of two rings within the molecule. tocris.comwikipedia.org For the GPR30 agonist G-1, synthesized from this compound, X-ray crystallography confirmed the endo orientation of the cyclopentene (B43876) ring relative to the tetrahydroquinoline ring system. fishersci.fi The crystal structure of G-1 also showed a slight difference in the conformation of an acetyl substituent compared to its computed structure. fishersci.fi The packing of molecules in the crystal is influenced by intermolecular forces, which can include van der Waals interactions, hydrogen bonding, and aromatic interactions. While detailed descriptions of the crystal packing of this compound itself were not found, studies on related compounds often analyze these packing arrangements to understand their solid-state properties.

Reaction Chemistry of 6 Bromopiperonal

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile substitutes a hydrogen atom on the aromatic ring. The regioselectivity and reactivity of EAS on 6-Bromopiperonal are influenced by the existing substituents. The methylenedioxy group is an activating and directing group, typically directing electrophiles to the ortho and para positions relative to itself. The bromine atom is deactivating but ortho, para-directing. The aldehyde group is deactivating and meta-directing. The combined effect of these groups determines the favored positions for further substitution.

Further Bromination and Nitration Studies

While direct studies specifically detailing further bromination and nitration of this compound via electrophilic aromatic substitution were not extensively found in the immediate search results, the synthesis of this compound itself often involves the bromination of piperonal (B3395001), which is an EAS reaction . This suggests that the aromatic ring is susceptible to electrophilic attack. Related studies on the nitration of substituted benzaldehydes and brominated aromatic systems provide insight into potential reactivity patterns. For example, the nitration of 2,3-dimethoxybenzaldehyde (B126229) yields a brominated and nitrated product, indicating the possibility of introducing a nitro group onto a substituted aromatic ring containing a bromine and oxygen-containing substituents uni-tuebingen.de. Another study mentions the nitration of 2,4,6-trimethylbenzaldehyde (B22134) and this compound in the context of studying nitration patterns, although specific details of the nitration of this compound are not provided in the abstract rsc.org.

Mechanistic Insights into Substituent Effects

The regioselectivity of EAS on this compound would be a result of the competing directing effects of the substituents. The methylenedioxy group strongly activates the ring towards EAS and directs to the positions ortho (position 7) and para (position 4) to it. The bromine atom at position 6 is deactivating but directs to positions ortho (position 5 and 7) and para (position 3) to itself. The aldehyde group at position 5 is deactivating and directs meta (positions 7 and 3) to itself. Considering the positions available for substitution on the this compound ring (positions 2, 3, 4, and 7), the methylenedioxy group would favor substitution at positions 4 and 7. The bromine would favor positions 3 and 7. The aldehyde would favor positions 3 and 7. Position 7 is ortho to both the methylenedioxy group and the bromine, and meta to the aldehyde, suggesting it could be a potential site for further electrophilic substitution, although steric hindrance might play a role. Position 3 is para to the bromine and meta to the aldehyde, also making it a possible site. Position 4 is para to the methylenedioxy group. The interplay of these electronic and steric effects would determine the favored product distribution in any further EAS reactions.

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) in this compound is a reactive functional group that readily undergoes various transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 6-bromopiperonylic acid . This transformation typically involves oxidizing agents such as potassium permanganate, chromic acid, or milder methods like using silver(I) oxide. One study mentions the Baeyer-Villiger oxidation of 5-bromopiperonal with performic acid yielding 5-bromosesamol and a small amount of 5-bromopiperonylic acid, indicating that similar oxidation conditions could be applicable to this compound mdma.ch. Another study refers to the oxidation of an aldehyde intermediate (derived from this compound) using pyridinium (B92312) chlorochromate (PCC) in a synthetic sequence, although this oxidizes an alcohol to an aldehyde, illustrating the use of oxidizing agents in related chemistry frontiersin.org.

Reduction Reactions to Alcohols

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 6-bromopiperonyl alcohol . Various reducing agents can be employed for this transformation, including metal hydrides like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). One study describes the reduction of an aldehyde with NaBH4 in methanol (B129727) to obtain an alcohol, demonstrating a common method for this conversion researchgate.net. Another instance shows the reduction of an imide (derived from this compound) by NaBH4, highlighting the reducing power of this reagent in related synthetic routes frontiersin.org. The reduction of a lactol intermediate with NaBH4 to afford a diol also illustrates the use of this reducing agent frontiersin.org.

Condensation Reactions

The aldehyde functionality in this compound is also reactive towards condensation reactions, where it combines with another molecule, often with the loss of a small molecule like water. These reactions are typically catalyzed by acids or bases. Examples of condensation reactions involving aromatic aldehydes include Knoevenagel condensation, Claisen condensation, and aldol (B89426) condensation.

Research indicates that this compound can undergo condensation reactions. For instance, this compound has been shown to participate in the Mannich reaction, a type of condensation, where it reacts with a secondary amine and formaldehyde (B43269) . This reaction is useful for introducing nitrogen-containing groups .

Furthermore, this compound has been condensed with malonanilic acid under different conditions. These condensations with malonanilic acid and other aldehydes like 6-nitropiperonal, 5-bromovanillin, and 5-bromoveratraldehyde have been studied to understand the influence of various substituents on the reaction outcomes ias.ac.inias.ac.in. The condensation of this compound with malonanilic acid has been reported to yield piperonylidene-malonanilic acid and 3,4-methylenedioxycinnamanilide depending on the reaction conditions (presence or absence of pyridine) ias.ac.in.

Another type of condensation reaction observed with this compound is the Knoevenagel condensation. It reacts with nitromethane (B149229) in the presence of a catalytic system (SZ-piperidine) to produce the corresponding β-nitrostyrene derivative, (E)-5-(2-nitrovinyl)-6-bromo-1,3-benzodioxole rsc.org. This reaction demonstrates the reactivity of the aldehyde towards active methylene (B1212753) compounds rsc.org.

This compound has also been used in Horner–Emmons reactions, which are a type of condensation, reacting with triethyl phosphonoacetate to form unsaturated esters frontiersin.orgrsc.org. Additionally, it has been used as a starting material in multicomponent reactions like the Hosomi–Sakurai reaction, where it reacts as the aldehyde component rsc.org.

A study on the synthesis of oxadeazaflavines involved the thermal cyclization of a benzylidene derived from this compound and barbituric acid, which is formed through a condensation reaction between the aldehyde and barbituric acid scielo.br.

The condensation of this compound with nitroethane in the presence of n-butylamine and Na2CO3 has been reported to yield 3,5-dimethyl-4-(6-bromopiperonyl)isoxazole, illustrating its participation in reactions with primary nitro compounds rsc.org.

These examples highlight the versatility of the aldehyde group in this compound in undergoing various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

Acetal (B89532) Formation

The aldehyde functional group in this compound can undergo reactions characteristic of aldehydes, including acetal formation. Acetal formation involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form a geminal diether. This transformation is often employed to protect the aldehyde group during subsequent reactions on other parts of the molecule.

One example involves the preparation of this compound dimethyl acetal. This reaction can be carried out by dissolving this compound in dry methanol with a catalytic amount of regenerated resin, followed by the addition of trimethyl orthoformate and heating to reflux. asianpubs.org After a reaction period, the solvent is evaporated to yield the dimethyl acetal product. asianpubs.org This acetal derivative has been utilized as an intermediate in the synthesis of organometallic complexes and natural products. asianpubs.org

Reactions at the Bromine Moiety

The bromine atom attached to the aromatic ring in this compound is a key site for various transformations, particularly those involving carbon-carbon bond formation.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich aromatic rings like that in this compound, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically involving strong nucleophiles and/or the presence of electron-withdrawing groups. The bromine atom can be displaced by suitable nucleophiles. One study mentions the potential for nucleophilic substitution reactions with electrophiles on a related compound, indicating the possibility of such reactions on the activated ring system of this compound under appropriate conditions. vulcanchem.com

Cross-Coupling Reactions

The aryl bromide functionality in this compound makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are invaluable for constructing new carbon-carbon bonds and introducing diverse substituents onto the aromatic core.

Specific examples of cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: this compound has been used as a starting material in Suzuki coupling reactions for the construction of biaryl bonds, a key step in the total synthesis of natural products like altenusin (B1665734) and alterlactone. thieme-connect.comthieme-connect.com

Sonogashira Coupling: This reaction, which forms carbon-carbon triple bonds, has been successfully performed with this compound. For instance, a Sonogashira coupling between this compound and trimethylsilylacetylene (B32187) furnished the corresponding alkynyl aldehyde in good yield (89%) in a synthetic route towards macarpine (B1218228). semanticscholar.orgbeilstein-journals.org Sonogashira coupling has also been used to couple this compound derivatives with protected propargyl alcohol. nih.gov

Heck Reaction: Intramolecular Heck cyclization reactions utilizing this compound derivatives have been reported in the synthesis of complex cyclic systems, such as substituted tetrahydroisoquinolines. scilit.comthieme-connect.comrsc.orgscispace.com These reactions often employ palladium catalysts. scilit.comthieme-connect.com

These cross-coupling reactions highlight the utility of the aryl bromide in this compound for accessing a wide range of substituted aromatic compounds.

Grignard and Organolithium Reactions

Organometallic reagents derived from aryl halides, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that can react with electrophilic centers. While direct formation of a Grignard or organolithium reagent from this compound might be complicated by the presence of the aldehyde group, which can react with these reagents, transformations involving organometallic intermediates derived from this compound have been reported.

For example, a study mentions Br/Li exchange with n-BuLi in aromatic acetals, followed by condensation of the resulting aryllithiums with aromatic aldehydes. researchgate.net Although this example is on an acetal-protected compound, it illustrates the potential for generating organolithium species from brominated aromatic systems related to this compound. Another study describes the addition of methylmagnesium bromide to an aldehyde derived from this compound after a Sonogashira coupling, demonstrating the reactivity of Grignard reagents with aldehyde functionalities in related contexts. beilstein-journals.org

Regioselective Cleavage of the Methylenedioxy Ring

The methylenedioxy ring in this compound can undergo cleavage under specific conditions, leading to the formation of substituted catechols or their derivatives. This reaction is regioselective, meaning it preferentially breaks the ring at a particular position.

Reaction with Sodium Alkoxides in Dimethyl Sulfoxide (B87167)

A notable method for the regioselective cleavage of the methylenedioxy ring in aromatic compounds containing electron-withdrawing groups, such as this compound, involves the reaction with sodium alkoxides in dimethyl sulfoxide (DMSO). clockss.orgresearchgate.netresearchgate.netresearchgate.net

Studies have shown that the reaction of this compound with sodium alkoxides (such as sodium methoxide (B1231860) or sodium benzyloxide) in the presence of the corresponding alcohol (methanol or benzyl (B1604629) alcohol) and DMSO yields substituted 3-hydroxybenzene derivatives. clockss.orgresearchgate.netresearchgate.netresearchgate.net For instance, the reaction of this compound with sodium methoxide and methanol in DMSO can lead to the formation of a 3-hydroxybenzene derivative. clockss.org The use of DMSO as a solvent is reported to be effective for this cleavage reaction. clockss.orgresearchgate.netresearchgate.netresearchgate.net The regioselectivity and mechanism of this cleavage reaction involving nucleophilic attack by alkoxide anions have been discussed in the literature. clockss.orgresearchgate.net

Data from a study on the regioselective cleavage of the methylenedioxy ring in this compound with sodium methoxide in deuterated methanol, both with and without DMSO, illustrates the effect of DMSO on the reaction. clockss.org

ReactantsSolvent SystemTemperature (°C)Time (sec)Product (3-hydroxybenzene derivative)Yield (%)
This compound, MeONa, CD3ODCD3OD (without DMSO)150703-hydroxybenzene derivative9.4
This compound, MeONa, CD3OD, DMSOCD3OD + DMSO150703-hydroxybenzene derivativeNot specified, but reaction occurred

This table shows that the reaction proceeds in deuterated methanol without DMSO, albeit in low yield. The presence of DMSO facilitates the reaction, although a specific yield for the reaction with DMSO under these exact conditions is not provided in this snippet. clockss.org Further studies with various sodium alkoxides and alcohols/phenol (B47542) in DMSO have been conducted to investigate the reactivity and mechanism of this regioselective cleavage. clockss.org

Formation of Hydroxybenzene Derivatives

The methylenedioxy ring of this compound can undergo regioselective cleavage reactions, leading to the formation of hydroxybenzene derivatives. The reaction of this compound with sodium alkoxides (such as MeONa or PhCH₂ONa) in their corresponding alcohols (MeOH or PhCH₂OH) in dimethyl sulfoxide (DMSO) has been shown to yield 3-hydroxybenzene derivatives. researchgate.netclockss.org Similarly, reacting this compound with sodium alkoxides (MeONa, PhCH₂ONa, or PhONa) and phenol (PhOH) in DMSO can produce both 3-hydroxybenzene and 4-hydroxybenzene derivatives. researchgate.netclockss.org

Specifically, the reaction of this compound with the PhONa-MeOH or PhONa-PhCH₂OH system in DMSO has been observed to yield 4-hydroxybenzene derivatives, resulting from the attack of the phenoxide anion (PhO⁻). clockss.org Alongside these, the expected 3-hydroxybenzene derivatives, formed by the attack of methoxide (MeO⁻) or benzyloxide (PhCH₂O⁻) anions, are also obtained. clockss.org A new phenolic product, identified as 3-benzyloxy-6-bromo-4-hydroxybenzaldehyde, was characterized and its structure confirmed by conversion to a known compound through benzylation. clockss.org

Mechanistic Investigations of Cleavage Reactions

Mechanistic studies have been conducted to understand the regioselective cleavage of the methylenedioxy ring in aromatic compounds containing electron-withdrawing groups, such as the formyl group in this compound, when treated with sodium alkoxides or sodium phenoxide in DMSO. clockss.org These investigations explore the reactivity and the mechanism of the nucleophilic reagents (alkoxide anions) generated from the alcohols and phenol by the sodium alkoxides. clockss.org

Experimental results suggest that the cleavage of the methylenedioxy ring with a MeONa-CD₃OD system is achieved through the attack of the CD₃O⁻ anion formed from CD₃OD with MeONa. clockss.org The presence of DMSO has been found to accelerate the formation of the CD₃O⁻ anion and increase the yield of the cleavage product. clockss.org This indicates a significant role of DMSO in facilitating the reaction.

Cyclization Reactions

This compound serves as a valuable starting material for various cyclization reactions, enabling the synthesis of diverse heterocyclic compounds.

Synthesis of Isoxazole (B147169) Derivatives

This compound can be utilized in the synthesis of isoxazole derivatives. One approach involves the reaction of this compound with primary nitro compounds, such as nitroethane, under basic conditions. rsc.orgrsc.org Heating this compound with nitroethane in ethanol (B145695) in the presence of n-butylamine and Na₂CO₃ resulted in the formation of 3,5-dimethyl-4-(6-bromopiperonyl)isoxazole, albeit in low yield (3%). rsc.orgrsc.org No intermediate compounds were detected under these specific reaction conditions. rsc.orgrsc.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis plays a significant role in the cyclization reactions involving this compound. It has been employed in the synthesis of various complex molecular structures.

One application is in the synthesis of substituted tetrahydroindoloisoquinoline derivatives via intramolecular Pd-catalyzed alkene carboamination reactions. sigmaaldrich.com this compound has also been used as a starting material in the synthesis of spirooxindoles and oxindoles through Pd-catalyzed benzylic C(sp³)–H functionalization. jst.go.jp

Furthermore, this compound is a precursor in the synthesis of key β-bromo acetal cyclization substrates used in the divergent synthesis of podophyllum members. acs.org Starting from this compound, a five-step sequence on a gram scale afforded these substrates, which then underwent Ni-catalyzed cyclization to produce cis and trans-tetrahydronaphtho tcichemicals.comnih.govc-furan isomers with high stereocontrol. acs.org

In another instance, this compound was converted to a tributyltin-substituted piperonal intermediate via Pd-catalyzed stannylation, which was then intended for cyclization reactions, although cyclization with this intermediate proved unsuccessful under various conditions. nih.gov

Palladium-catalyzed intramolecular dearomative cyclization has been reported for the enantioselective synthesis of tricyclic nitrogen-containing skeletons, including dihydrophenanthridinone and dihydrocarbazolone derivatives. rsc.org this compound has been used as a starting material in this process, leading to the synthesis of compounds like (−)-crinine. rsc.org

Data from palladium-catalyzed cyclization reactions involving this compound or its derivatives can be complex and highly dependent on specific reaction conditions, ligands, and substrates. However, some examples from the literature illustrate the outcomes:

Starting Material DerivativeReaction TypeCatalyst SystemProduct ClassYield (%)StereoselectivityReference
This compound derivativeIntramolecular Alkene CarboaminationPd-catalyzedTetrahydroindoloisoquinolinesNot specifiedNot specified sigmaaldrich.com
This compound derivativePd-catalyzed Benzylic C(sp³)–H FunctionalizationPd-catalyzedSpirooxindoles, OxindolesNot specifiedNot specified jst.go.jp
This compound derivativeNi-catalyzed cyclization (via β-bromo acetal)Ni-catalyzedTetrahydronaphtho tcichemicals.comnih.govc-furansNot specifiedExcellent cis/trans acs.org
This compound derivativePd-catalyzed intramolecular dearomative cyclizationPd-catalyzed, chiral ligand (AntPhos), phosphoramide (B1221513) protecting groupDihydrophenanthridinones, DihydrocarbazolonesHigh yields reportedExcellent enantioselectivity rsc.org

Intramolecular Carboamination Reactions

Intramolecular carboamination reactions catalyzed by palladium have been explored for the synthesis of nitrogen-containing heterocycles using derivatives of this compound. This strategy allows for the construction of cyclic structures by forming both a carbon-carbon and a carbon-nitrogen bond across an alkene. While general principles of palladium-catalyzed intramolecular carboamination are discussed in the literature, specific detailed findings directly linking this compound as the starting material to detailed yields and conditions for intramolecular carboamination reactions were not extensively available in the provided search results beyond its use in generating precursors for such reactions sigmaaldrich.comresearchgate.netdokumen.pubpsu.edu.

Gold(I)-Catalyzed Cycloisomerization Strategies

Gold(I)-catalyzed cycloisomerization strategies have been applied in synthetic routes starting from this compound. One notable application is in the formal total synthesis of macarpine, a benzo[c]phenanthridine (B1199836) alkaloid. semanticscholar.orgbeilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

In this synthetic strategy, this compound is used as a starting material to prepare key precursors for the gold(I)-catalyzed cycloisomerization. semanticscholar.orgbeilstein-archives.org A Sonogashira coupling between this compound and trimethylsilylacetylene is performed to furnish an aldehyde intermediate. semanticscholar.orgbeilstein-archives.org This intermediate is then further transformed through subsequent steps, including nucleophilic addition, oxidation, and deprotection, to yield a terminal alkyne precursor. semanticscholar.orgbeilstein-archives.org This alkyne, along with an iodoarene coupling partner prepared separately, is then subjected to a palladium-catalyzed Sonogashira coupling to form a 1,5-enyne or alkynyl ketone substrate for the gold(I)-catalyzed cycloisomerization. semanticscholar.orgbeilstein-archives.org

The gold(I)-catalyzed cyclization reaction of the 1,5-enyne substrate has been shown to occur efficiently using a catalytic system such as IPrAuCl ([1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride) in combination with AgSbF₆, leading to the formation of a benzene (B151609) ring and a biaryl intermediate. semanticscholar.orgbeilstein-archives.orgbeilstein-journals.org Optimization studies for the gold(I)-catalyzed cycloisomerization of an alkynyl ketone precursor identified optimal conditions using IPrAuCl/AgSbF₆ with p-toluenesulfonic acid (TsOH) as an additive. semanticscholar.org This route provided a shorter and higher-yielding synthesis of a key naphthol intermediate compared to previous methods. semanticscholar.org

Data regarding the optimization of the Au(I)-catalyzed cycloisomerization of the alkynyl ketone precursor (compound 9) are summarized in the table below:

EntryCatalyst SystemAdditiveTemperature (°C)Time (h)Yield (%)ObservationsReference
1IPrAuClNoneNot specifiedNot specified0Failed to catalyze reaction semanticscholar.org
35 mol % IPrAuCl/AgSbF₆2 equiv TsOH702Optimal yieldReaction occurred smoothly semanticscholar.org

This gold(I)-catalyzed cycloisomerization strategy highlights the utility of this compound as a starting material for constructing complex polycyclic frameworks.

Mechanistic Studies and Computational Chemistry

Reaction Pathway Elucidation

Understanding the step-by-step transformation of 6-bromopiperonal in various reactions is essential for rationalizing observed outcomes and designing new methodologies. Mechanistic studies aim to map these pathways, identifying transient species and the energy profiles of the reactions.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates provide direct evidence for proposed mechanisms. In reactions involving this compound, various intermediates have been postulated and, in some cases, detected or characterized.

For instance, in the synthesis of arylnaphthalene lignan (B3055560) lactones starting from this compound, oxazolidinone imide intermediates are formed via a Horner-Emmons reaction, saponification, and imide formation. frontiersin.org Subsequent steps involve the addition of Gilman reagent and further transformations to yield advanced intermediates. frontiersin.org

In the total synthesis of (±)-podophyllotoxin, a two-step sequence from this compound leads to a cyclobutanol (B46151) intermediate. Deprotonation of this intermediate triggers the formation of an o-quinodimethane species, which then undergoes a Diels-Alder reaction with an amide to yield another key intermediate. uni-konstanz.de

In the thermal cyclization of o-haloaryl barbiturylidenes, including the derivative from this compound, molecular modeling studies suggest an intramolecular hetero-Diels-Alder cyclization as the first step, leading to a reaction intermediate (INT1). This intermediate subsequently converts to the final oxadeazaflavine product through a second transition state (TS2) by losing an HX molecule. scielo.brscielo.br

In palladium-catalyzed reactions involving this compound derivatives, potential reactive intermediates such as palladium complex species have been investigated through stoichiometric reactions and high-resolution mass spectrometry. chemrxiv.org These studies suggest the involvement of palladium complex intermediates formed via oxidative addition. chemrxiv.org

Transition State Analysis

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insights into the energy barriers of reaction steps and the geometric and electronic structures of the highest-energy points along the reaction pathway.

For the thermal cyclization of o-haloaryl barbiturylidenes derived from this compound, molecular modeling studies calculated the energy of transition states (TS1 and TS2) involved in the proposed hetero-Diels-Alder cyclization and subsequent elimination. scielo.brscielo.br The activation energy for the first step (Ea1) corresponds to the energy difference between the starting material and TS1, while the activation energy for the second step (Ea2) is the energy difference between the intermediate (INT1) and TS2. scielo.brscielo.br

Computational studies have also been employed to understand the mechanisms and chemoselectivities of palladium-catalyzed reactions, including those potentially involving this compound derivatives. chemrxiv.org These calculations can help elucidate the energy profiles of different reaction pathways and explain observed selectivities. chemrxiv.org

Role of Catalysts and Reagents

The choice of catalysts and reagents significantly impacts the reaction pathway, rate, and selectivity in transformations involving this compound. Mechanistic studies investigate how these components influence the reaction at a molecular level.

Ligand Effects in Metal-Catalyzed Reactions

In metal-catalyzed reactions, the ligand coordinating to the metal center plays a crucial role in modulating catalytic activity and selectivity. The electronic and steric properties of ligands can influence oxidative addition, transmetalation, reductive elimination, and other key steps in the catalytic cycle.

While specific studies detailing ligand effects solely on this compound transformations are limited in the provided results, general principles from related metal-catalyzed cross-coupling reactions are relevant. For instance, in palladium-catalyzed cross-coupling reactions, which are widely used for C-C bond formation and could involve aryl halides like this compound, the choice of ligand is critical for the efficiency and success of the reaction. acs.orgescholarship.org Different ligand classes and their impact on various palladium-catalyzed transformations have been extensively studied. acs.orgescholarship.org

Nickel-catalyzed reactions, also relevant to transformations of this compound, are also known to be significantly influenced by the nature of the ligand. frontiersin.orgacs.orgosaka-u.ac.jp Studies on nickel-catalyzed C-O bond activation, for example, have screened various N-heterocyclic carbene (NHC) ligands to identify the most effective ones for achieving high product yields. osaka-u.ac.jp

Influence of Additives and Solvents

Additives and solvents can significantly impact reaction outcomes by affecting solubility, stabilizing intermediates or transition states, scavenging byproducts, or participating directly in the reaction mechanism.

In the regioselective cleavage of the methylenedioxy ring in aromatic compounds containing electron-withdrawing groups, including this compound, the reaction with sodium alkoxides in dimethyl sulfoxide (B87167) (DMSO) has been studied. clockss.org DMSO as a solvent appears to play a role in this reaction. clockss.org The presence of different alcohols and phenols in combination with sodium alkoxides leads to the formation of various nucleophilic reagents (alkoxide anions) that influence the regioselectivity of the cleavage. clockss.org

In the synthesis of oxadeazaflavines from o-haloaryl barbiturylidenes derived from this compound, the use of solvent-free microwave irradiation was found to be significantly more efficient than conventional heating in Dowtherm-A solvent, leading to higher yields and shorter reaction times. scielo.brscielo.br This highlights the substantial influence of the solvent and heating method on the reaction outcome.

In palladium-catalyzed reactions, additives such as bases (e.g., CsF, Cs2CO3, CsOPiv) and acids (e.g., PivOH) have been shown to control chemoselectivity and influence the reaction pathway. chemrxiv.org The choice of solvent (e.g., 1,4-dioxane, ethyl acetate) can also impact the reaction efficiency and selectivity. chemrxiv.org

In a multicomponent Hosomi-Sakurai reaction involving this compound, the solvent polarity was found to be important, and the addition of molecular sieves to dry the aldehyde was beneficial, although their presence during the reaction was deleterious. rsc.org The use of CaCO3 as an insoluble buffering agent also showed promising results. rsc.org

Deuterium (B1214612) Labeling Experiments

Deuterium labeling experiments are a powerful tool for probing reaction mechanisms by tracking the fate of specific hydrogen atoms during a chemical transformation. By observing where deuterium atoms are incorporated in the product or recovered starting material, researchers can gain insights into bond-breaking and bond-forming events and the involvement of specific intermediates.

Deuterium labeling has been employed in mechanistic studies of reactions relevant to this compound chemistry. For example, in studies of transition metal-catalyzed C-H activation reactions, deuterium labeling experiments have been conducted to understand the C-H bond cleavage process. chemrxiv.orgosaka-u.ac.jp In palladium-catalyzed reactions, deuterium incorporation at specific positions in the products or recovered starting materials can provide evidence for proposed C-H activation steps and the reversibility of certain mechanistic steps. chemrxiv.org Similarly, in nickel-catalyzed reactions, deuterium labeling has been used to investigate hydrogen-isotope exchange and the transfer of hydrogen atoms. osaka-u.ac.jpresearchgate.net

In the regioselective cleavage of the methylenedioxy ring of this compound with sodium methoxide (B1231860) in deuterated methyl alcohol (CD3OD), the incorporation of deuterium into the product provided information about the regioselective attack of the deuterated methoxide anion on the methylenedioxy ring. clockss.org

While a specific detailed deuterium labeling study focused solely on a reaction of this compound was noted in the context of manganese-catalyzed selective C-H activation and deuteration, indicating 77% deuterium incorporation in this compound-d researchgate.net, the details of the experiment and its mechanistic implications were not fully elaborated in the provided snippets. However, this result confirms that deuterium labeling techniques are applicable to this compound derivatives for mechanistic investigations. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been employed in studies involving this compound to gain insights into reaction mechanisms, energetic profiles, and to predict reactivity and selectivity. These computational methods provide a theoretical framework to understand the electronic structure and potential energy surfaces of molecules and transition states involved in chemical transformations where this compound acts as a reactant or is part of a reacting system.

Energetic Profiles of Reactions

DFT calculations have been utilized to compute the energetic profiles of reactions involving this compound. For instance, DFT has been applied to study tandem Au(I)-catalyzed reactions where this compound serves as a starting material. These calculations have provided computed energy profiles for these transformations. beilstein-journals.orgbeilstein-journals.org Additionally, in the context of palladium-catalyzed benzolactamization through isonitrile insertion, DFT calculations have shed light on the energy profile of the reaction. chemrxiv.org These studies involve determining the relative energies of reactants, intermediates, transition states, and products along the reaction pathway, offering a detailed view of the energy landscape of the process. chemrxiv.org Another study investigating the mechanism of oxadeazaflavine formation from an o-halobenzylidene barbiturate (B1230296) derived from this compound utilized molecular modeling, likely including DFT, to simulate the mechanism and indicate activation energies for the proposed steps, such as an intramolecular hetero-Diels-Alder cyclization followed by re-aromatization. scielo.br

While specific numerical data tables of energetic values directly extracted from the search results are not available in the text snippets, the references indicate that such profiles have been computed and are presented in the original sources, often in figures. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org These profiles are crucial for understanding the feasibility and kinetics of different reaction pathways.

Prediction of Reactivity and Selectivity

DFT calculations have also been instrumental in predicting the reactivity and selectivity observed in reactions involving this compound or its derivatives. For example, DFT calculations of optimized structures of substrates, including those derived from this compound, have been used to explain the effect of protecting groups on chemoselectivity in enantioselective intramolecular dearomative cyclization reactions. rsc.org By analyzing the spatial proximity of reactive centers and charge distribution (e.g., NBO charges) calculated by DFT, researchers can rationalize the observed preferences for bond formation. rsc.org

In palladium-catalyzed reactions, DFT studies have helped to explain the chemoselectivity observed, particularly how different bases can lead to the selective formation of different isoindolinone products when this compound is used as a substrate. chemrxiv.org These calculations contribute to understanding the factors that govern which reaction pathway is favored under specific conditions. Furthermore, DFT calculations have been used in conjunction with experimental results to support proposed reaction mechanisms, such as an intramolecular hetero-Diels-Alder cyclization in the formation of oxadeazaflavines from a this compound derivative. scielo.br DFT has also been applied to calculate properties like 13C NMR chemical shifts, which can aid in the structural characterization and confirmation of compounds like this compound. preprints.org

DFT calculations provide a powerful tool to complement experimental studies, offering theoretical insights into the electronic and energetic factors that dictate how this compound and its related compounds behave in various chemical reactions, thereby aiding in the prediction and rationalization of reactivity and selectivity.

Applications in Complex Molecule Synthesis

Medicinal Chemistry

In medicinal chemistry, 6-Bromopiperonal is a valuable starting material and intermediate for the development of novel therapeutic agents chemimpex.com.

Synthesis of Pharmaceutical Intermediates

The compound is utilized in the preparation of various pharmaceutical intermediates, serving as a scaffold upon which more complex drug molecules are built chemimpex.com. For instance, it has been used in evaluating cross-coupling methodologies for the formation of pharmaceutical intermediates acs.org.

Novel Drug Candidates (e.g., anticancer, neurodegenerative, infectious diseases)

This compound is employed in the synthesis of potential drug candidates aimed at treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases . Its incorporation into synthetic routes allows for the creation of diverse molecular structures that can be evaluated for biological activity against these conditions.

GPR30-Selective Agonist G-1 Preparation

A notable application of this compound is its use as an intermediate in the synthesis of the GPR30-selective agonist G-1 thermofisher.comcymitquimica.com. The synthesis of G-1 often involves a multicomponent reaction. A representative procedure describes the reaction of this compound with p-aminoacetophenone and cyclopentadiene (B3395910) in the presence of a catalytic amount of Sc(OTf)₃ in acetonitrile (B52724) at ambient temperature nih.govgoogle.comresearchgate.netnewdrugapprovals.org. This reaction can yield the target compound with high diastereoselectivity nih.govresearchgate.net. Optimization of reaction conditions, such as solvent and temperature, can enhance the endo-diastereoselectivity nih.govresearchgate.net.

The synthesis of G-1 from this compound can be summarized in the following table based on reported procedures:

Starting MaterialsReagents/ConditionsProductYieldDiastereomeric Ratio (d.r.)Reference
This compound, p-aminoacetophenone, CyclopentadieneSc(OTf)₃ (catalytic amount), Acetonitrile, Ambient temperatureGPR30 Agonist G-1~98%94:6 (endo:exo) nih.govgoogle.comresearchgate.netnewdrugapprovals.org

G-1 is a potent and selective GPER agonist that has shown therapeutic effects in animal models of certain diseases and inhibits proliferation in some cancer cells in vitro tocris.com.

Natural Product Synthesis

This compound serves as a precursor in the synthesis of various natural products, many of which possess complex molecular architectures and significant biological activities .

Precursor in Natural Compound Synthesis

As a readily available compound, this compound is a convenient starting material for constructing the core structures of numerous natural compounds that are otherwise difficult to isolate in sufficient quantities from natural sources .

Synthesis of Lignan (B3055560) Derivatives (e.g., Podophyllotoxin and Analogs)

A significant area where this compound is utilized is in the synthesis of lignan derivatives, including the important anticancer agent Podophyllotoxin and its analogs acs.orgnih.govmdpi.commdpi.comfrontiersin.orgweebly.comresearchgate.netresearchgate.netnih.govresearchgate.net. Podophyllotoxin is a lignan extracted from Podophyllum species and serves as a building block for chemotherapeutic drugs like etoposide (B1684455) and teniposide (B1684490) mdpi.comwikipedia.org.

Various synthetic strategies for Podophyllotoxin and its analogs employ this compound as a starting material. One approach involves converting this compound to an unsaturated imide, followed by an auxiliary-controlled asymmetric conjugate addition and subsequent transformations to yield the desired lignan framework nih.gov. Another strategy utilizes this compound in the preparation of a β-bromo acetal (B89532) intermediate, which then undergoes a Ni-catalyzed reductive tandem coupling to construct the core structure of aryltetralin lignans (B1203133) mdpi.com. This method allows for the diastereodivergent synthesis of different lignan analogs mdpi.com.

Furthermore, this compound has been used in sequences involving Sonogashira coupling reactions to build intermediates for the synthesis of natural products like macarpine (B1218228), which is a benzo[c]phenanthridine (B1199836) alkaloid beilstein-journals.orgnih.govbeilstein-journals.org. It has also been employed in organocatalytic aldol (B89426) reactions for the synthesis of dibenzylbutyrolactone lignans researchgate.net.

The synthesis of Podophyllotoxin and related lignans from this compound highlights its utility in constructing complex polycyclic systems found in natural products. These synthetic routes often involve multiple steps and sophisticated chemical transformations to achieve the correct stereochemistry and functional group arrangement characteristic of these natural compounds nih.govmdpi.commdpi.comfrontiersin.orgweebly.comresearchgate.netresearchgate.netnih.govresearchgate.net.

Synthesis of Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids are a diverse group of natural products known for their various biological activities. su.ac.thresearchgate.net this compound has been utilized as a starting material in the synthesis of these complex structures. One approach involves the N-benzylation of (S)-serine esters with this compound via reductive amination, yielding enantiopure N-piperonyl serine esters. researchgate.netresearchgate.netdntb.gov.ua These intermediates can then be further transformed to construct the core skeletons of Amaryllidaceae alkaloids. For example, a strategy for the synthesis of plicamine, an Amaryllidaceae alkaloid, involves using a Morita-Baylis-Hillman adduct derived from this compound. su.ac.thscielo.br This adduct is converted through a series of steps, including Curtius rearrangement, to build the isoquinolinone core found in plicamine. su.ac.th

Preparation of Trisphaeridine

Trisphaeridine, a phenanthridine-containing natural product, can be synthesized using this compound as a starting material. nzic.org.nz A two-step synthesis has been reported, starting from this compound and o-nitrobromobenzene. nzic.org.nz Another method involves a palladium(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene (B46134) with this compound. dokumen.pub Trisphaeridine has also been formed from an oxime ether derivative of this compound under microwave irradiation. dokumen.pub

Total Synthesis of Macarpine Precursors

Macarpine is a highly oxidized tetracyclic alkaloid with various reported bioactivities. semanticscholar.org this compound has been employed as a starting material in the formal total synthesis of macarpine. semanticscholar.orgbeilstein-archives.orgbeilstein-journals.org A strategy involves the use of this compound to synthesize a key intermediate, naphthol, which was previously reported in the total synthesis of macarpine by Ishikawa and co-workers. semanticscholar.orgbeilstein-archives.org This synthesis can involve a Sonogashira coupling reaction starting from this compound to construct a compound that is then transformed into the required naphthol intermediate through a sequence including nucleophilic addition, oxidation, and deprotection steps. beilstein-archives.orgbeilstein-journals.org

Heterocyclic Chemistry

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Synthesis of Quinolines and Related Annulated Systems

This compound can be utilized in the synthesis of quinolines and related annulated systems. Non-ring-fused quinolines are accessible using similar chemistry to the synthesis of trisphaeridine, which starts from this compound. nzic.org.nz The formyl derivative of this compound has been used in a palladium-catalyzed coupling with pyridin-4-ylboronic acid to form a precursor for benzo[c] fishersci.comdokumen.pubnaphthiridine derivatives. dokumen.pub

Synthesis of Isoindolinones

Isoindolinones are a class of heterocyclic compounds found in various biologically active molecules. This compound has been used in the synthesis of isoindolinones and related structures, such as the naturally occurring isoindolobenzazepine alkaloid lennoxamine (B1248200). acs.orgunam.mxresearchgate.net One synthetic route to lennoxamine from this compound involves multiple steps, including the formation of a 2-arylbenzazepine intermediate from an azide. acs.orgresearchgate.net Another approach for preparing isoindolinones involves palladium-mediated tandem coupling reactions, although the direct use of this compound in this specific context wasn't explicitly detailed in the provided snippets. unam.mxresearchgate.net However, the synthesis of spiro[γ-hydroxylactam-isoindolinone] and aldose reductase inhibitors has been reported, with the synthesis of the latter involving spiro[succinimide-isoindolinone]s. su.ac.th

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives are of interest due to their potential biological activities. This compound can be converted into its corresponding thiosemicarbazone derivative. researchgate.net The synthesis of 3,4-methylenedioxyde-6-X-benzaldehyde-thiosemicarbazones, where X can be a halogen like bromine, has been reported. researchgate.net These compounds are synthesized from the corresponding halogenated piperonals. researchgate.net

Benzimidazolyl, Benzoxazolyl, and Benzothiazolyl Derivatives

This compound has been utilized in the synthesis of dihydropyrimidine-2-thione derivatives, which can then be coupled with benzimidazole, benzoxazole, and benzothiazole (B30560) rings. This highlights its utility in constructing fused heterocyclic systems. Research has explored the synthesis and characterization of such dihydropyrimidine-2-thione derivatives incorporating this compound moieties. fishersci.fiuni.lu These derivatives have shown mild biological activity in some studies. nih.gov The synthesis of these compounds often involves reactions where this compound acts as a reactant to introduce its specific structural unit into the final molecular architecture. nih.gov

Materials Science

The incorporation of this compound-derived structures into novel materials is an area of ongoing research, particularly concerning their potential electronic and functional properties.

Potential for Molecular Electronics

Compounds derived from this compound have demonstrated potential in the field of molecular electronics. For instance, a derivative synthesized from this compound, specifically 10-Benzyloxy-1,2,3-trimethoxy-6,7-(methylene-1,3-dioxy)anthracene, has been identified as a potential material for molecular electronics. This synthesis involved transforming an O-benzyl-protected diarylmethanol derivative, itself prepared from this compound. The use of this compound as a starting material in such syntheses underscores its contribution to creating molecules with properties relevant to electronic applications. Researchers are exploring this compound-derived compounds for creating functional materials with tailored properties, including potential applications in electronics and optoelectronics. tcichemicals.com Anthracene (B1667546) derivatives, which can be synthesized with this compound as a precursor, are generally of interest for their photophysical properties and applications in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Biological Activity and Structure Activity Relationships Sar of Derivatives

Antimicrobial Activity of 6-Bromopiperonal Derivatives

Studies have explored the potential of this compound derivatives as antimicrobial agents. While the parent compound itself may exhibit limited activity, certain derivatives have shown effects against specific microbial strains.

Dihydropyrimidine-2-thiones derivatives incorporating this compound moieties have demonstrated mild biological activity against the Staphylococcus aureus strain. researchgate.net In a study evaluating potential Mycobacterium tuberculosis FtsZ GTPase inhibitors, this compound (referred to as 6-BP) showed low activity against M. smegmatis with a Minimum Inhibitory Concentration (MIC) of 227.0 ± 5.3 μM. sci-hub.se It was included in this study as an internal negative control. sci-hub.se

While other compounds in related studies have shown more significant antimicrobial activity against various bacteria and fungi, these activities are not consistently attributed to derivatives directly retaining the this compound structure.

Compound Strain Activity Level Inhibition Value Citation
Dihydropyrimidine-2-thiones derivative with this compound moiety Staphylococcus aureus Mild Not specified researchgate.net
This compound (6-BP) M. smegmatis Low MIC = 227.0 ± 5.3 μM sci-hub.se

Compounds containing the methylenedioxyphenyl group, a key feature of this compound, are known to be often bioactive and are present in various pesticides and pharmaceuticals. The methylenedioxy unit is considered a privileged structure motif in various bioactive natural products. preprints.org However, specific detailed research findings on the precise role of the methylenedioxy group within the context of the antimicrobial activity of this compound derivatives were not extensively detailed in the provided search results.

Specific Strains and Inhibition Levels

Synergistic Activity with Other Compounds (e.g., Carbaryl)

This compound has been shown to exhibit synergistic activity with carbaryl (B1668338) on houseflies. cymitquimica.com, chemdad.com, cymitquimica.com This indicates that while it may have limited direct activity in certain contexts, it can enhance the effectiveness of other compounds when used in combination.

Anticancer Research and Antitumor Properties of Derivatives

Research has indicated that derivatives of this compound possess anticancer and antitumor properties, primarily explored through cell line studies and investigations into their mechanisms of action. preprints.org, google.com

Derivatives of this compound have demonstrated cytotoxicity in various cancer cell lines, leading to a significant reduction in cell viability. this compound has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalines which showed antiproliferative activity in GPER-expressing breast cancer cells (SKBR3). unisi.it

A GPER1 ligand, G1-PABA, synthesized from a compound structurally related to G-1 (an agonist prepared using this compound), was assayed in breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal cell line (MCF-10A). researchgate.net G1-PABA decreased cell proliferation in these cell lines after 72 hours of treatment, with the following IC50 values:

Compound Cell Line IC50 Value (μM) Treatment Duration Citation
G1-PABA MCF-7 15.93 72 hours researchgate.net
G1-PABA MDA-MB-231 52.92 72 hours researchgate.net
G1-PABA MCF-10A 32.45 72 hours researchgate.net

Selected iodinated tetrahydroquinolines targeting GPR30, a receptor modulated by compounds derived from this compound, also exhibited activity in competitive binding studies performed on adherent monolayers of GPR30-expressing human endometrial Hec50 cancer cells. nih.gov The IC50 values for binding of compounds 6, 7, 8 and 9 were 1.7 nM, 16.2 nM, 8.4 nM and 1.7 nM respectively. nih.gov

Cell Line Studies and IC50 Values

Anti-inflammatory Properties of Derivatives

Studies have indicated that piperonal (B3395001) and its derivatives possess anti-inflammatory properties. Piperonal itself has demonstrated significant anti-inflammatory effects in animal models. tocris.comwikipedia.org In one study evaluating piperine (B192125) and its derivatives piperic acid and piperonal, piperonal showed notable paw edema inhibition in a rat model. The observed inhibitions were 57%, 66%, 76%, and 81% from the 1st hour onwards, comparable to the standard aceclofenac. tocris.comwikipedia.org

Chalcone (B49325) derivatives based on piperonal have also been synthesized and evaluated for their anti-inflammatory activity. metabolomicsworkbench.orgresearchgate.net One such study identified a 4-Hydroxy-3,5-dimethoxy derivative of an N-(α-benzamido cinnamoyl) piperonal hydrazone that displayed good anti-inflammatory activity. metabolomicsworkbench.org Hydrazone derivatives in general are explored for various activities, including anti-inflammatory effects. thegoodscentscompany.com

The anti-inflammatory activity of piperonal derivatives suggests potential therapeutic applications, and ongoing research aims to identify more potent inhibitors. metabolomicsworkbench.orgwikipedia.org

Research on Neurodegenerative Disorders

Piperonal derivatives have been investigated for their potential in treating neurodegenerative disorders, such as Alzheimer's disease. wikipedia.orgmedchemexpress.comnih.govthegoodscentscompany.com Some piperonal-based chalcones have been synthesized and evaluated for their inhibitory potency against enzymes relevant to Alzheimer's disease, including human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE). wikipedia.org While some chalcone derivatives showed lower inhibition potential than reference compounds, specific derivatives like PC3 (methoxy derivative) and PC5 (fluorine derivative) demonstrated the most effective inhibition against hCA I/II and AChE within the tested series, respectively. wikipedia.org

Further research on piperonal derivatives has identified compounds with neuroprotective effects. A specific derivative, NP137 (described in one source as a piperonal derivative), showed neuroprotective effects in primary cortical neurons treated with amyloid-β. wikipedia.org This compound also reportedly rescued cognitive deficits in a transgenic mouse model of Alzheimer's disease. wikipedia.org The study suggested that this piperonal derivative could be a potential drug candidate for Alzheimer's treatment. wikipedia.org

This compound is utilized as a starting material in the synthesis of compounds that are being explored for their activity against neurodegenerative disorders. medchemexpress.com Additionally, piperine and its derivatives, including piperonal, have been the subject of studies related to neuroprotective activity. nih.gov Quinoline-piperonal analogs have also shown inhibitory activity against AChE, an enzyme targeted in Alzheimer's treatment. thegoodscentscompany.com

Receptor Agonism Studies (e.g., GPR30)

This compound plays a significant role as an intermediate in the synthesis of selective ligands for the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.orgnih.govnih.govnih.gov Notably, it is used in the preparation of the GPR30-selective agonist G-1 and the antagonist G-15. wikipedia.orgnih.govnih.govnih.govpatsnap.comnih.gov

Structure-activity relationship studies conducted during the development of GPR30 ligands have highlighted the importance of the 6-bromo-benzo wikipedia.orgwikipedia.orgdioxole substituent, which is derived from this compound. patsnap.comtocris.com The presence of this moiety has been identified as playing an important role in the activity of these compounds. patsnap.comtocris.com

G-1, synthesized using this compound, is characterized as a potent and selective GPER agonist with high affinity (Ki = 11 nM) and potency (EC50 = 2 nM), showing no significant activity at classical estrogen receptors (ERα and ERβ) at concentrations up to 10 µM. tocris.com G-15, also prepared using this compound, functions as a high-affinity and selective GPER antagonist (Ki = 20 nM) with no affinity for ERα and ERβ up to 10 µM. nih.gov G-15 inhibits agonist-induced calcium mobilization in vitro with an EC50 of approximately 185 nM. nih.gov

These GPR30-selective ligands, derived in part from this compound, serve as valuable molecular probes for distinguishing GPR30-mediated effects from those of classical estrogen receptors in various biological systems. patsnap.comtocris.complos.org

In Vivo and In Vitro Studies Involving Derivatives

Piperonal derivatives, including those related to this compound, have been extensively studied in both in vivo and in vitro settings to evaluate their biological activities.

In vitro studies have explored the antimicrobial, anticancer, antiviral, antifungal, analgesic, and antipyretic activities of various piperonal derivatives, including chalcones and heterocycles derived from piperonal. nih.govresearchgate.netembopress.orgnaturalproducts.net For instance, novel pyrazolines and benzothiazepines containing the piperonal nucleus have been synthesized and screened for in vitro anti-bacterial and anti-fungal activity, showing good to excellent bioactivities compared to reference organisms. embopress.org Dihydropyrimidine-2-thiones derivatives with a this compound moiety have also shown mild biological activity against Staphylococcus aureus. Piperonal hydrazone derivatives have demonstrated significant antimicrobial activity against a range of microorganisms in vitro. thegoodscentscompany.com

In vivo pharmacological screening of piperine and its derivatives, such as piperic acid and piperonal, has been conducted in animal models. tocris.comwikipedia.org These studies have assessed peripheral and central analgesic effects, as well as anti-inflammatory properties. tocris.comwikipedia.org As mentioned earlier, piperonal exhibited notable anti-inflammatory effects in a rat paw edema model. tocris.comwikipedia.org

Furthermore, GPR30-selective ligands like G-1 and G-15, synthesized using this compound as an intermediate, have been utilized in numerous in vitro and in vivo studies to characterize GPR30-mediated biological effects. patsnap.comnih.govtocris.complos.org These studies have been conducted in various cell types and in vivo models to distinguish the roles of GPR30 from those of classical estrogen receptors. patsnap.comtocris.complos.org For example, G-1 has been used to investigate GPR30-mediated effects in different cell lines and in vivo models. plos.org G-15 has been shown to antagonize the antidepressive and renoprotective effects of estrogen in vivo. Research on a piperonal derivative (NP137, described as such in one source) included in vitro studies on amyloid-β-treated neurons and in vivo studies in a mouse model of Alzheimer's disease to evaluate neuroprotective effects. wikipedia.org

These in vivo and in vitro investigations collectively contribute to understanding the diverse biological potential of this compound derivatives and their underlying mechanisms of action.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of novel synthetic methodologies remains a key area for the future of 6-bromopiperonal chemistry. This includes achieving higher levels of chemo- and regioselectivity in reactions and developing more sustainable and environmentally friendly synthetic approaches.

Chemo- and Regioselective Functionalization

Achieving precise control over the reactivity of this compound is crucial for complex molecule synthesis. The presence of both an aldehyde and an aryl bromide offers opportunities for selective transformations. Research has demonstrated the utility of this compound in reactions exhibiting good selectivity. For instance, it has been employed in L-proline-catalyzed asymmetric cross aldol (B89426) reactions, which introduce stereocenters with high diastereoselectivity and enantioselectivity. scispace.commdpi.comresearchgate.netnih.gov This highlights the potential for developing highly selective organocatalytic or metal-catalyzed reactions that differentiate between the aldehyde and the activated aromatic ring or the bromine substituent.

Furthermore, this compound derivatives have been utilized in chemoselective transformations. In the synthesis of the isoindolobenzazepine alkaloid lennoxamine (B1248200), a benzylic chloride prepared from this compound was coupled with a γ-phenylthiolactam. A subsequent chemoselective desulfurization of the resulting aromatic lactam was achieved using lithium aluminum hydride in the presence of copper(I) iodide, demonstrating selective reduction without affecting other functional groups. researchgate.net Another example involves the protecting group-free chemoselective α-alkylation of a hydroxybutyrolactone derived from this compound, leading directly to 7'-hydroxydibenzylbutyrolactone lignans (B1203133). researchgate.netresearchgate.net These examples suggest future research will likely focus on designing catalysts and reaction conditions that exploit the differential reactivity of the functional groups in this compound for targeted functionalization.

Sustainable Synthesis Approaches

The chemical industry is increasingly moving towards more sustainable practices. For this compound, this translates to exploring synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. While specific detailed studies on the sustainable synthesis of this compound itself or its reactions are not extensively highlighted in the provided results, the broader context of organic synthesis indicates potential future directions. Microwave-assisted reactions and the use of alternative solvents like ionic liquids or supercritical carbon dioxide are areas being explored for various coupling reactions, including Heck and Suzuki-Miyaura couplings, which could potentially be applied to transformations involving the aryl bromide moiety of this compound. researchgate.net The development of eco-conscious multicomponent reactions in deep eutectic solvents also represents a promising avenue for the sustainable utilization of aldehyde-containing compounds like this compound. researchgate.netresearchgate.net Future research could focus on developing greener methods for the synthesis of this compound and its key reactions, aligning with the principles of green chemistry.

Exploration of New Chemical Transformations

The inherent reactivity of the aldehyde and aryl bromide functionalities in this compound makes it a suitable substrate for investigating novel chemical transformations, including cascade, multicomponent, photoredox, and electrochemical reactions.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer efficient pathways to construct complex molecules in a single process, minimizing steps and reducing waste. Aldehydes are common components in such reactions. While direct examples of this compound in complex cascade or multicomponent sequences are not prominently featured, its aldehyde group makes it a potential candidate for inclusion in novel multicomponent reactions aimed at synthesizing diverse heterocyclic or carbocyclic structures. Research into the synthesis of oxazoles from aldehydes via oxazolidine (B1195125) intermediates and subsequent oxidation highlights the potential for incorporating substituted aldehydes like this compound into cascade sequences. researchgate.net Similarly, the use of aromatic aldehydes in multicomponent reactions for the synthesis of nitrogen heterocycles suggests future possibilities for this compound. datapdf.comresearchgate.net

Photoredox and Electrochemistry in Synthesis

Photoredox catalysis and electrochemistry are powerful tools for driving organic transformations under mild conditions. The aryl bromide moiety in this compound is particularly relevant for these methodologies, as aryl halides are common substrates in photoredox-catalyzed and electrochemically driven cross-coupling and cyclization reactions. Research has shown the application of photoredox catalysis in the synthesis of natural products, including lignans, where transformations of aryl halides are key steps. scispace.com The use of photoredox organocatalysis for the enantioselective α-alkylation of aldehydes also suggests potential for reactions involving the aldehyde of this compound. scispace.comresearchgate.net

Electrochemistry provides a sustainable alternative to traditional chemical reductants and oxidants. While electroreductive coupling reactions are less common than methods employing stoichiometric reductants, they offer advantages in terms of waste reduction and scalability. dokumen.pub The aryl bromide in this compound could be a substrate for electrochemically driven cross-coupling reactions or reductive cyclizations, opening new avenues for synthesis. acs.orgucl.ac.uk Future research could explore the synergistic application of photoredox catalysis and electrochemistry with this compound to achieve unique transformations with high efficiency and selectivity.

Advanced Materials Applications

Organic Electronics and Photonics

The integration of organic molecules in electronic and photonic devices is a rapidly evolving field. Compounds containing aromatic rings and electron-withdrawing or electron-donating groups are of particular interest due to their tunable electronic and optical properties. The presence of the benzodioxole core and the bromine substituent in this compound provides a scaffold that could be modified to synthesize new organic semiconductors, light-emitting materials, or components for organic solar cells.

Emerging research in organic electronics and photonics explores novel materials with tailored properties for improved device performance. While direct studies on this compound in these applications are limited in the search results, its potential lies in its ability to serve as a precursor for the synthesis of more complex π-conjugated systems or molecules with specific charge transport characteristics. For instance, functionalization of the aldehyde group or modifications to the aromatic ring could lead to derivatives with desirable electronic band gaps or photoluminescence properties.

Polymeric Materials

The incorporation of functional organic molecules into polymeric structures can yield materials with enhanced or entirely new properties. Polymers containing aromatic aldehydes or halogenated aromatic rings can exhibit altered thermal stability, mechanical strength, and optical or electronic functionalities. This compound, with its reactive aldehyde group and the bromine atom suitable for cross-coupling reactions, presents opportunities for the synthesis of novel polymeric materials.

Research has shown the utility of this compound as a starting material in the synthesis of complex organic molecules which could potentially be incorporated into polymeric backbones or side chains beilstein-journals.orgresearchgate.net. For example, it has been used in the synthesis of intermediates for potential bioactive molecules researchgate.net. The ability to introduce the this compound moiety into larger structures suggests its potential in creating functional polymers. Future research could explore polymerization reactions involving this compound or its derivatives to create polymers with specific electronic, optical, or even biodegradable properties, depending on the co-monomers and polymerization techniques employed. The bromine atom could also serve as a site for post-polymerization modification, allowing for further functionalization of the material.

Deeper Investigation into Biological Activities

While some studies have explored the biological activities of compounds synthesized using this compound as a building block, a deeper investigation into the specific biological activities of this compound itself and derivatives based on its scaffold is an important future direction. The benzodioxole structure is found in various naturally occurring compounds with diverse biological effects, suggesting that this compound derivatives could possess interesting pharmacological properties.

Research indicates that derivatives incorporating the this compound moiety can exhibit some biological activity, such as mild activity against Staphylococcus aureus researchgate.netresearchgate.net. This suggests that the core structure holds promise for the development of new biologically active compounds.

Target Identification and Validation

Identifying the specific biological targets with which this compound or its derivatives interact is a crucial step in understanding their mechanism of action and developing them as potential therapeutic agents. Future research should focus on systematic screening of this compound against a range of biological targets, including enzymes, receptors, and ion channels. Techniques such as activity-based protein profiling, thermal proteome profiling, and high-throughput screening assays can be employed for this purpose.

Studies have utilized compounds structurally related to those synthesized from this compound to target specific receptors, such as the G protein-coupled estrogen receptor (GPER) plos.org. This highlights the potential for this compound-based scaffolds in targeting specific biological pathways. Validation of identified targets using techniques like gene silencing or overexpression, coupled with phenotypic analysis, will be essential to confirm the relevance of the interaction to the observed biological effect.

Structure-Based Drug Design Utilizing this compound Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and specificity. Given the potential biological activities of this compound derivatives, SBDD can play a significant role in optimizing their pharmacological profiles.

Future research can involve obtaining co-crystal structures of this compound derivatives bound to their identified biological targets. This structural information can then be used to guide the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Computational techniques, such as molecular docking, molecular dynamics simulations, and free energy calculations, can complement experimental SBDD efforts by predicting binding modes and affinities of designed compounds. The use of virtual screening approaches, which can include structure-based methods, has been demonstrated in identifying potential ligands for biological targets nih.govresearchgate.net. This suggests that similar computational techniques could be applied to libraries of this compound derivatives to identify promising drug candidates.

Computational Design and Predictive Modeling

Computational methods are becoming increasingly important in the discovery and design of new molecules with desired properties. For this compound and its potential applications, computational approaches can accelerate the identification of promising derivatives for further synthesis and testing.

Machine Learning in Reaction Prediction and Optimization

The application of machine learning (ML) techniques is rapidly transforming various aspects of chemical synthesis, offering powerful tools for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes. nih.govmi-6.co.jpmdpi.comresearchgate.net This computational approach leverages large datasets of known chemical reactions to identify complex patterns and correlations that may not be apparent through traditional experimental methods or rule-based expert systems. mi-6.co.jpneurips.ccaip.org

For compounds like this compound, which can undergo a variety of transformations involving its aldehyde group, the bromo substituent, and the methylenedioxy ring, ML holds significant potential in streamlining synthetic efforts. While specific published studies applying ML directly to reactions of this compound were not identified in the surveyed literature, the general principles and demonstrated successes of ML in related chemical systems suggest promising future directions.

ML models can be trained on datasets containing information about reactants, reagents, solvents, temperature, and other reaction parameters, alongside the corresponding outcomes such as yield, selectivity, and product distribution. nih.govaip.orgbeilstein-journals.org By learning from this data, models can predict the likely products of a reaction involving this compound under specified conditions or suggest optimal conditions to maximize desired outcomes like yield or minimize unwanted side reactions. beilstein-journals.orgjetir.orgresearchgate.net

Techniques such as regression and classification models can be employed to predict continuous values like yield or classify potential products. nih.gov More advanced approaches, including deep learning architectures like Graph Neural Networks (GNNs) and Transformers, are capable of learning complex relationships directly from the molecular structures of reactants and products, without relying on predefined reaction templates. mi-6.co.jpmdpi.comaip.org This is particularly relevant for exploring novel transformations of this compound.

Furthermore, ML-guided optimization strategies, including Bayesian optimization and reinforcement learning, can iteratively explore the experimental parameter space for reactions involving this compound. beilstein-journals.orgacs.orgduke.edunih.gov These methods intelligently propose subsequent experiments based on the results of previous ones, aiming to converge on optimal conditions more efficiently than traditional one-variable-at-a-time approaches. beilstein-journals.orgduke.edu This could be invaluable for optimizing the synthesis of this compound itself, or for optimizing reactions where this compound is a reactant or intermediate, such as functionalization of the aromatic ring, reactions at the aldehyde group, or transformations involving the bromine atom.

The development of accurate and generalizable ML models for reactions of this compound would require the generation or compilation of relevant reaction data. While large, publicly available databases exist, specific reactions involving this compound might necessitate generating new experimental data, potentially through high-throughput experimentation, to adequately train models for specific transformations of interest. beilstein-journals.orgduke.edursc.org

The integration of ML into the study of this compound chemistry could significantly accelerate the discovery and optimization of synthetic routes, potentially leading to more efficient and sustainable methods for its use in various applications.

Q & A

Q. What comparative frameworks (e.g., PICOT) are suitable for optimizing this compound synthesis?

  • Methodological Answer :
  • Population : Piperonal derivatives.
  • Intervention : Bromination with iodine catalyst.
  • Comparison : Alternative catalysts (e.g., FeCl3_3).
  • Outcome : Yield, purity, reaction time.
  • Time : 12–24 hours.
    Systematic reviews of existing protocols (e.g., meta-analysis) can identify best practices .

Data Analysis and Reporting Standards

Q. How should researchers statistically validate analytical data (e.g., HPLC purity) for this compound?

  • Methodological Answer : Triplicate measurements with standard deviations ensure precision. For HPLC, report retention times, peak area percentages, and limit of detection (LOD). Use t-tests to compare batch variations. Adhere to ICH guidelines for pharmaceutical-grade reporting .

Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts) in published studies?

  • Methodological Answer : Cross-reference solvent-specific NMR databases (e.g., CDCl3_3 vs. DMSO-d6_6). Collaborative verification with independent labs or computational tools (e.g., ACD/Labs NMR predictor) resolves discrepancies. Transparent reporting of instrument parameters (e.g., 400 MHz vs. 60 MHz) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.